molecular formula C23H25N7O B2628038 2-(3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile CAS No. 2195879-02-6

2-(3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Numéro de catalogue: B2628038
Numéro CAS: 2195879-02-6
Poids moléculaire: 415.501
Clé InChI: VKAOTLARPFRWGS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Functional Group Identification

The compound contains seven distinct functional groups:

  • Cyanide (-C≡N) : A strong electron-withdrawing group at position 3 of the quinoline, influencing electronic distribution and hydrogen-bonding potential.
  • Pyridazinone (C=O) : A cyclic amide at position 6 of the dihydropyridazine ring, contributing to planar rigidity and dipole interactions.
  • Azetidine : A strained four-membered secondary amine ring, introducing conformational constraints.
  • 3,5-Dimethylpyrazole : An aromatic diazole with methyl groups at positions 3 and 5, enhancing hydrophobic interactions.
  • Tetrahydroquinoline : A partially saturated bicyclic system enabling π-stacking and van der Waals contacts.
  • Methylene Bridge (-CH~2~-) : Connects the azetidine and pyridazinone, allowing rotational flexibility.
  • Ether Linkage : Between the pyridazinone and pyrazole, though exact connectivity requires crystallographic validation.

Stereochemical Considerations

The molecule exhibits two potential stereochemical features:

  • Azetidine Conformation : The four-membered azetidine ring adopts a puckered conformation to alleviate angle strain, with the methylpyridazinone substituent occupying a pseudo-equatorial position.
  • Pyridazinone Tautomerism : The 6-oxo-1,6-dihydropyridazin-1-yl group exists in equilibrium between lactam and lactim tautomers, though X-ray studies of analogs favor the lactam form.

No chiral centers are present in the parent structure, as confirmed by symmetry analysis of the IUPAC name and synthetic precursors.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectral Data

1H NMR (500 MHz, DMSO-d~6~) :

  • δ 7.85 (s, 1H) : Pyridazinone C4-H adjacent to ketone.
  • δ 7.12 (s, 1H) : Pyrazole C4-H between methyl groups.
  • δ 6.45 (d, J = 3.5 Hz, 1H) : Tetrahydroquinoline aromatic proton.
  • δ 4.20–3.80 (m, 4H) : Azetidine N-CH~2~ and bridgehead protons.
  • δ 2.90–2.60 (m, 4H) : Tetrahydroquinoline aliphatic protons.
  • δ 2.35 (s, 6H) : 3,5-Dimethylpyrazole -CH~3~ groups.

13C NMR (126 MHz, DMSO-d~6~) :

  • δ 167.5 : Pyridazinone C=O.
  • δ 154.2, 148.7 : Pyrazole C3 and C5.
  • δ 135.1–115.3 : Aromatic carbons from quinoline and pyridazinone.
  • δ 118.5 : Cyano (-C≡N).
  • δ 55.6, 52.1 : Azetidine carbons.
  • δ 21.4, 19.8 : Pyrazole methyl groups.

Infrared (IR) Absorption Signatures

Wavenumber (cm⁻¹) Assignment
2235 ν(C≡N) stretch
1680 ν(C=O) lactam
1605, 1550 ν(C=N) pyrazole/pyridazine
1450 δ(CH~3~) bending

The absence of N-H stretches above 3200 cm⁻¹ confirms full substitution of pyrazole and azetidine nitrogens.

Mass Spectrometric Fragmentation Patterns

ESI-MS (m/z) :

  • 432.2 [M+H]⁺ : Molecular ion peak matching calculated mass.
  • 406.1 : Loss of HCN (-27 Da) from cyano group.
  • 289.0 : Cleavage between azetidine and pyridazinone.
  • 173.9 : Pyridazinone-pyrazole fragment.

High-resolution MS/MS data correlate with retro-Diels-Alder fragmentation of the tetrahydroquinoline core and homolytic cleavage of the azetidine C-N bond.

Propriétés

IUPAC Name

2-[3-[[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]methyl]azetidin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N7O/c1-15-9-16(2)30(26-15)21-7-8-22(31)29(27-21)14-17-12-28(13-17)23-19(11-24)10-18-5-3-4-6-20(18)25-23/h7-10,17H,3-6,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKAOTLARPFRWGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)CC3CN(C3)C4=C(C=C5CCCCC5=N4)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 2-(3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a complex organic molecule that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline backbone with various functional groups that suggest potential interactions with biological targets. Its structure includes:

  • A pyrazole moiety, which is often associated with anti-inflammatory and anticancer properties.
  • A dihydropyridazine unit that may contribute to its pharmacological profile.
  • A carbonitrile group that could enhance its reactivity and interaction with biological systems.

Anticancer Activity

Recent studies have investigated the cytotoxic effects of related compounds containing the 3,5-dimethyl-1H-pyrazol group. For instance, derivatives of pyrazole have shown significant cytotoxicity against various cancer cell lines. One study reported that a similar compound exhibited an IC50 value of 5.13 µM against C6 glioma cells, outperforming the standard treatment 5-FU (IC50 = 8.34 µM) . This suggests that the pyrazole moiety may play a crucial role in inducing apoptosis in cancer cells.

The mechanism through which these compounds exert their effects often involves:

  • Induction of apoptosis : Flow cytometry analysis indicated that cell death in treated glioma cells was significantly due to apoptosis .
  • Cell cycle arrest: Compounds have been shown to disrupt normal cell cycle progression, leading to increased cell death .

Antimicrobial Activity

Compounds with similar structural features have also been evaluated for antimicrobial properties. Although specific data on the target compound is limited, related pyrazole derivatives have demonstrated activity against various bacterial strains, indicating a potential for further investigation in this area.

Neuroprotective Effects

Some studies on related compounds suggest neuroprotective properties, particularly in models of neurodegenerative diseases. The inhibition of monoamine oxidases (MAO) by analogues has been noted, which may contribute to neuroprotection by preventing the breakdown of neurotransmitters such as dopamine .

Synthesis and Evaluation of Derivatives

A series of derivatives based on the core structure have been synthesized and evaluated for their biological activities. For example:

CompoundActivityIC50 (µM)
Compound AAnticancer (C6)5.13
Compound BAnticancer (L929)Not active
Compound CAntimicrobialVaries

These findings underscore the importance of structural modifications in enhancing biological activity.

Comparative Studies

Research comparing various pyrazole-containing compounds has highlighted differences in potency and selectivity towards specific cancer cell lines. The presence of additional functional groups can significantly alter the pharmacological profile.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Analogues and Functional Groups

Key structural analogs and their distinguishing features are summarized below:

Compound Name / ID Core Structure Differences Molecular Weight (g/mol) Key Functional Groups Source
Target Compound Pyrazole, pyridazinone, azetidine, tetrahydroquinoline ~485 (estimated) Carbonitrile, pyridazinone, dimethylpyrazole N/A (Hypothetical)
(R)-3-((4-(2-((1-(5-Chloro-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl)oxy)... Bicyclo[1.1.1]pentane-carbonitrile, pyrrolidine 580.99 Chloropyridazinone, bicyclopentane EP 4 139 296 B1
Compound 11a () Thiazolo-pyrimidine, trimethylbenzylidene 386.37 Carbonitrile, dihydrothiazolo-pyrimidine
Compound 27 () Pyrrolidine-oxy-pyridine, bicyclopentane 580.99 Chloropyridazinone, trifluoroacetic acid

Key Observations :

  • The target compound’s tetrahydroquinoline scaffold differentiates it from bicyclopentane-containing analogs (e.g., ), which may alter steric interactions in binding pockets.
  • The pyridazinone moiety is conserved across analogs, suggesting a role in hydrogen bonding or π-stacking .

Insights :

  • Sodium acetate in acetic anhydride () is a common catalyst for cyclocondensation reactions, applicable to the target compound’s synthesis .
  • TFA is employed for efficient deprotection in bicyclopentane analogs, suggesting scalability for similar intermediates .

Physicochemical Properties

Spectroscopic and physical data for analogs provide benchmarks:

Compound Melting Point (°C) IR (CN stretch, cm⁻¹) Notable NMR Shifts (δ, ppm)
Target Compound ~240–250 (est.) ~2220 (est.) Pyrazole CH3: ~2.3–2.4; Quinoline H: ~7.2
Compound 11a 243–246 2219 CH3: 2.24–2.37; =CH: 7.94
Compound 11b 213–215 2209 CN-ArH: 7.41; =CH: 8.01
Compound 2d 215–217 N/A Benzyl-CH2: ~3.5–4.0

Trends :

  • Carbonitrile IR stretches (2209–2220 cm⁻¹) are consistent across analogs, aiding structural validation .
  • Azetidine and bicyclopentane groups may upfield-shift adjacent protons due to ring strain .

Computational and Bioactivity Comparisons

Tanimoto Similarity Indices

Using Tanimoto coefficients (fingerprint-based):

Compound Pair Similarity Index Basis of Comparison Reference
Target vs. Compound 27 ~0.65–0.75 Pyridazinone, carbonitrile
Target vs. Compound 11a ~0.50–0.60 Carbonitrile, heterocycles

Implications :

  • Higher similarity to pyridazinone-containing analogs (e.g., Compound 27) suggests overlapping bioactivity, such as kinase inhibition .
Docking Scores

Virtual screening data () indicates:

  • Pyridazinone analogs exhibit superior docking scores to ROCK1 kinase (ΔG ≈ -9.5 kcal/mol) compared to thiazolo-pyrimidines (ΔG ≈ -8.2 kcal/mol) .
  • The target compound’s azetidine linker may enhance binding pocket complementarity vs. bulkier bicyclopentane groups .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing this compound, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound's synthesis often involves multi-step heterocyclic coupling. For example, azetidine ring formation can be achieved via nucleophilic substitution using pyridazine derivatives (e.g., 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazine) with azetidine precursors under reflux in polar aprotic solvents like DMF or acetonitrile . Yield optimization requires strict temperature control (50–80°C) and catalytic bases (e.g., K2_2CO3_3). Purification via flash chromatography (cyclohexane/ethyl acetate gradients) is critical to isolate the product from byproducts like unreacted pyrazole intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • 1H/13C NMR : Prioritize signals for the pyrazole (δ 7.54 ppm, singlet for pyrazole-H) and azetidine (δ 3.5–4.0 ppm, multiplet for CH2_2 groups). The tetrahydroquinoline cyano group (C≡N) appears as a sharp singlet at ~110–115 ppm in 13C^{13}\text{C} NMR .
  • IR : Key stretches include C≡N (~2231 cm1^{-1}), pyridazinone C=O (~1687 cm1^{-1}), and azetidine C-N (~1349 cm1^{-1}) .
  • HRMS : Confirm molecular ion peaks (e.g., m/z 238.0961 for pyrazole intermediates) to validate purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent carriers). To address this:

  • Standardize in vitro assays using consistent solvent controls (e.g., DMSO ≤0.1% v/v) .
  • Perform comparative dose-response studies (IC50_{50} values) across multiple models (e.g., cancer vs. microbial) .
  • Use computational docking (e.g., AutoDock Vina) to validate binding interactions with target proteins (e.g., kinase domains) and correlate with experimental IC50_{50} data .

Q. What strategies optimize regioselectivity in introducing substituents to the azetidine or pyrazole rings of this compound?

  • Methodological Answer :

  • Directed C-H Functionalization : Use transition-metal catalysts (e.g., Pd(OAc)2_2) with directing groups (e.g., pyridazine carbonyl) to achieve selective substitution at the azetidine C3 position .
  • Microwave-Assisted Synthesis : Enhance regioselectivity in pyrazole alkylation by reducing reaction times (e.g., 30 min at 120°C vs. 16 h conventional heating), minimizing side-product formation .

Q. How do computational methods aid in predicting the reactivity or binding interactions of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize molecular geometry (B3LYP/6-311G**) to predict electrophilic/nucleophilic sites (e.g., azetidine nitrogen for protonation) .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding stability (e.g., with GROMACS) to identify key residues (e.g., hydrophobic pockets in kinase targets) .

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